2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide
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Overview
Description
The compound 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a heterocyclic organic molecule. It is characterized by its pyrimidine ring, substituted with various functional groups. Compounds of this nature are often of interest due to their potential biological activities and roles in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide can be approached through several steps:
Formation of the Pyrimidine Ring: The starting materials are typically urea and ethyl acetoacetate. These react under basic conditions to form the pyrimidine ring.
Functional Group Introduction: Methylation and amino group introduction can be carried out using standard alkylation and amination techniques.
Acetamide Derivative Formation: The final step involves reacting the pyrimidine intermediate with 2-methoxybenzyl bromide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial methods would likely involve optimized versions of these steps with a focus on scalability, yield, and cost-effectiveness. This includes:
Continuous Flow Synthesis: Enhances reaction efficiency and scalability.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification: Advanced purification techniques, such as crystallization and chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation, particularly at the dimethyl groups or the methoxy group.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring.
Substitution: Common in positions where halogen atoms are present or can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution using sodium hydride or potassium tert-butoxide as bases.
Major Products
Oxidation Products: Hydroxylated derivatives or carboxylic acid derivatives.
Reduction Products: Alcohol derivatives from the reduction of the carbonyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis Studies: Examining its role as a ligand or catalyst in various chemical reactions.
Material Science: Investigating its properties as part of new materials with unique functionalities.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes due to its structure.
Binding Studies: Analysis of how it binds to biological macromolecules.
Medicine
Drug Development: Potential lead compound in the development of new drugs, particularly antiviral or anticancer agents.
Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Pesticides and Herbicides: Its derivatives might be explored for pest and weed control.
Dyes and Pigments: Possible precursor for the synthesis of new dyes.
Mechanism of Action
The compound 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide likely exerts its effects through:
Molecular Targets: Enzymes or receptors in biological systems.
Pathways: Inhibition or activation of specific pathways, possibly through binding to active sites or interaction with nucleic acids.
Comparison with Similar Compounds
Uniqueness
Functional Group Diversity: The presence of both amino and acetamide groups, combined with a methoxybenzyl substituent, distinguishes it from many other pyrimidine derivatives.
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Lacks the methoxybenzyl and acetamide groups.
Benzylated Pyrimidines: Share some structural similarities but differ in substitution patterns.
Methoxybenzyl Compounds: Similar substitution pattern but different core structures.
This compound, with its unique structure and functional groups, opens up various avenues for research and application, highlighting its potential importance in both scientific and industrial contexts.
Properties
IUPAC Name |
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-11(2)19-16(17)20(15(10)22)9-14(21)18-8-12-6-4-5-7-13(12)23-3/h4-7H,8-9H2,1-3H3,(H2,17,19)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKMBFKIPSAZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC(=O)NCC2=CC=CC=C2OC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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